N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the methoxyphenyl group and the ethanesulfonamide moiety in its structure contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide is the alpha1-adrenergic receptors (α1-ARs), which are a class of G-protein-coupled receptors . These receptors are among the most studied G protein-coupled receptors and are known to play a significant role in various neurological conditions .
Mode of Action
This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This binding affinity ranges from 22 nM to 250 nM . The compound’s interaction with these receptors leads to changes in their activity, which can have various effects on the body.
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the action of this compound on these receptors can influence these biochemical pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile, which impacts the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of alpha1-adrenergic receptor activity. This modulation can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Additionally, it can influence the treatment of various neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting 1,2-diamine derivatives with sulfonium salts or through the cyclization of appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group can be introduced by reacting the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various receptors, including alpha1-adrenergic receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with similar pharmacological activity targeting alpha1-adrenergic receptors.
Uniqueness
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide is unique due to its specific combination of the methoxyphenyl group and the ethanesulfonamide moiety, which imparts distinct chemical and biological properties. Its potential neuroprotective effects and ability to interact with multiple molecular targets make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-3-22(19,20)16-8-9-17-10-12-18(13-11-17)14-6-4-5-7-15(14)21-2/h4-7,16H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYJZICCCHOLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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